molecular formula C42H66O16 B191196 Phytolaccoside E CAS No. 65497-07-6

Phytolaccoside E

Cat. No. B191196
CAS RN: 65497-07-6
M. Wt: 827 g/mol
InChI Key: YRHWKFMGEDDGIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phytolaccoside E is a triterpenoid saponin found in the Phytolaccaceae family, specifically in Phytolacca americana L. (American pokeweed) and P. esculenta Van Houtte (Chinese pokeweed) . These compounds are present in every part of the plant .


Synthesis Analysis

The saponins phytolaccoside A, B, D, E, and G were isolated from P. americana, and esculentoside H, J, L, K, M, I, and N were isolated from P. esculenta . Along with saponins, their aglycones (phytolaccagenin, phytolaccagenic acid, esculentic acid, and jaligonic acid) were also isolated from P. americana and P. esculenta .


Molecular Structure Analysis

Phytolaccoside E has a molecular formula of C42H66O16 and a molecular weight of 826.98 g/mol . The exact structure can be found on the certificate .

Scientific Research Applications

  • Intestinal Absorption Enhancer : Phytolaccoside E enhances the intestinal absorption of heparin, both in vitro and in vivo. It is effective in modulating the transport of heparin in the intestinal route, making it a potential pharmaceutical excipient to improve the permeability of macromolecules and hydrophilic drugs across the intestinal epithelium (Cho et al., 2003).

  • Antifungal Activity : Phytolaccoside E has been identified as an active compound with antifungal properties against a range of human pathogenic fungi (Escalante et al., 2002). This suggests its potential use in developing antifungal treatments.

  • Saponin Content in Callus Mass : In callus mass derived from Phytolacca americana, phytolaccoside E was identified as a major saponin, indicating its significant presence in the plant's tissue culture, which could be leveraged for pharmacological applications (Chi & Kim, 1985).

  • Isolation and Structure Analysis : The isolation and structural analysis of phytolaccoside E, among other saponins, contribute to the understanding of its chemical properties, which is crucial for its application in drug development and other scientific research (Gao et al., 2009).

Safety And Hazards

Phytolaccoside E is classified as Acute toxicity, Oral (Category 4), H302, which means it is harmful if swallowed . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and consulting a physician if swallowed .

Future Directions

The potential future directions for research into Phytolaccoside E could involve further exploration of its bioactive properties, as well as its potential applications in medicine and pharmacology .

properties

IUPAC Name

10-[4,5-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H66O16/c1-37(36(53)54-6)11-13-42(35(51)52)14-12-40(4)20(21(42)15-37)7-8-26-38(2)16-22(45)32(39(3,19-44)25(38)9-10-41(26,40)5)56-24-18-55-33(30(49)28(24)47)58-34-31(50)29(48)27(46)23(17-43)57-34/h7,21-34,43-50H,8-19H2,1-6H3,(H,51,52)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHWKFMGEDDGIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6COC(C(C6O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H66O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60867156
Record name 4-O-(2,23,28-Trihydroxy-29-methoxy-28,29-dioxoolean-12-en-3-yl)pentopyranosyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60867156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

827.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phytolaccoside E

CAS RN

65497-07-6
Record name Esculentoside A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065497076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
99
Citations
C Bailly, G Vergoten - Phytomedicine, 2020 - Elsevier
… In some cases, the term phytolaccoside is used as a synonym for esculentoside, notably for ES-A (phytolaccoside E) and ES-B (phytolaccoside B). We can also include 4 additional …
Number of citations: 15 www.sciencedirect.com
SY Cho, JS Sim, SS Kang, CS Jeong… - Archives of pharmacal …, 2003 - Springer
… In vivo, phytolaccoside E increased the activated partial thromboplastin time (APTT) and thrombin time, indicating that phytolaccoside E modulated the transport of heparin in intestinal …
Number of citations: 24 link.springer.com
HJ Chi, HS Kim - Archives of Pharmacal Research, 1985 - Springer
… PAS contained phytolaccoside B as a major component while phytolaccoside E was a … Phytolaccoside E was a major saponin in original plants but both of callus tissues contained …
Number of citations: 12 link.springer.com
HM Gao, JX Liu, ZM Wang… - Journal of Asian natural …, 2009 - Taylor & Francis
… acid 30-methyl ester 28-O-β-d-glucopyranoside (2, esculentoside G), 3-O-β-[(β-d-glucopyranosyl-(1 → 4)-O-β-d-xylopyranosyl)]-jaligonic acid 30-methyl ester (3, phytolaccoside E), 3-O-…
Number of citations: 24 www.tandfonline.com
WS Woo, SS Kang - Korean Journal of Pharmacognosy, 1976 - koreascience.kr
… Phytolaccoside E was a major saponin, but the callus tissues induced from stems of P. americana contained phytolaccoside B as a major component. Saponin contents in leaves and …
Number of citations: 1 koreascience.kr
AM Escalante, CB Santecchia, SN López… - Journal of …, 2002 - Elsevier
… Fraction B was purified by CC in the same conditions as those used for fraction A, affording Phytolaccoside E (308.7 mg). From repeated cromathographies of fraction C with CHCl 3 –…
Number of citations: 117 www.sciencedirect.com
KH Shin, WS Woo, CK Lee - Korean Journal of Pharmacognosy, 1979 - koreascience.kr
… Phytolaccoside B showed much stronger actions than phytolaccoside E did. The acute toxicity and the hemolytic potency of the saponins were decreased in the order of aescin, phytola…
Number of citations: 0 koreascience.kr
WS Woo, HJ Chi, SS Kang - Korean Journal of Pharmacognosy, 1976 - koreascience.kr
… Jaligonic acid was the rmajor free triterpenoid and phytolaccoside E was the major saponin in all plants. Bayogenin, oleanolic acid, spergulagenic acid, acinosolic acid, hederogenin, …
Number of citations: 7 koreascience.kr
SH Shin, HJ Chi - 생약학회지, 1989 - papersearch.net
… PAS contained phytolaccoside B as major component while phytolaccoside E was major saponin in original plant. The tissue culture of Rubia species was experimented for …
Number of citations: 0 papersearch.net
D Lin, W Wang, F Qiu, Y Li, X Yu, B Lin… - … Fang yi ke da xue xue …, 2019 - europepmc.org
… -7, 8-dio,dimethyl amine,Longamide,10Z, 13Z-nonadecadienoic acid,Asteltoxin,isopropyl ester,3E, 9Z, 12Z, 15Z-octadecatetraenoic acid,Fasciculic acid C,Tetranactin,Phytolaccoside E…
Number of citations: 3 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.